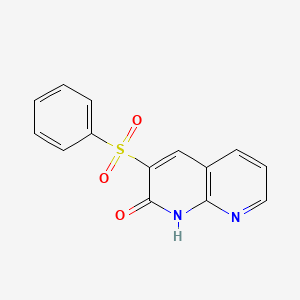
3-(Benzenesulfonyl)-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with a phenylsulfonyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one typically involves the reaction of 1,8-naphthyridine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the naphthyridine nitrogen.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes or as a probe for studying biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The phenylsulfonyl group can interact with the active site of the enzyme, while the naphthyridine core provides additional binding interactions.
類似化合物との比較
Similar Compounds
1-(Phenylsulfonyl)-1H-indole: Similar structure but with an indole core instead of a naphthyridine core.
2-(Phenylsulfonyl)pyridine: Features a pyridine core with a phenylsulfonyl group.
3-(Phenylsulfonyl)-1H-pyrazole: Contains a pyrazole core with a phenylsulfonyl group.
Uniqueness
3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
60467-90-5 |
|---|---|
分子式 |
C14H10N2O3S |
分子量 |
286.31 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N2O3S/c17-14-12(9-10-5-4-8-15-13(10)16-14)20(18,19)11-6-2-1-3-7-11/h1-9H,(H,15,16,17) |
InChIキー |
XVZACAKQASQGKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(NC2=O)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


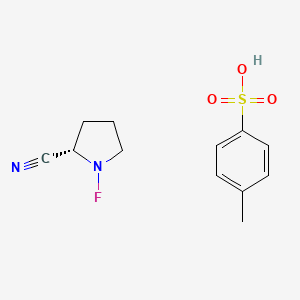

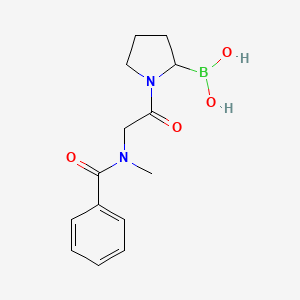

![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
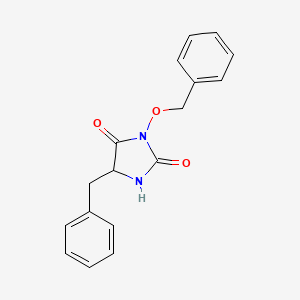
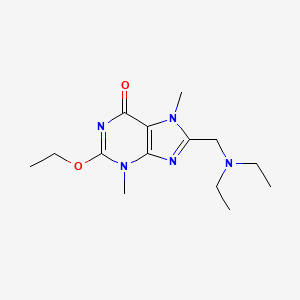
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)


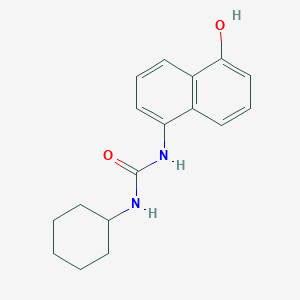
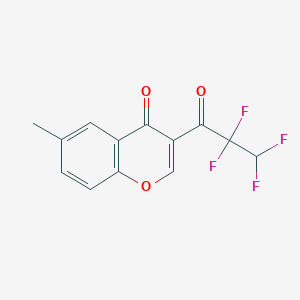
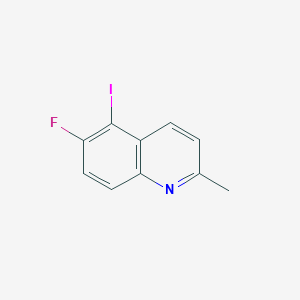
![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)
